Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)-

Description

Introduction to Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)-

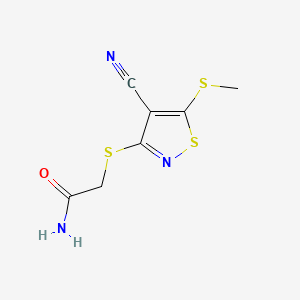

The compound belongs to the isothiazole class, a five-membered heterocyclic ring containing one sulfur and one nitrogen atom. Its structure features a cyano group at position 4, a methylthio group at position 5, and a thioether-linked acetamide moiety at position 3 of the isothiazole ring. This arrangement confers unique electronic and steric properties, making it a subject of interest in drug discovery and materials science.

Systematic Nomenclature and IUPAC Classification

The IUPAC name 2-[(4-cyano-5-(methylthio)-1,2-thiazol-3-yl)sulfanyl]acetamide is derived through systematic analysis of its substituents and parent ring:

- Parent structure : The isothiazole ring (1,2-thiazole) serves as the core, with positions numbered to prioritize substituents according to the lowest possible set of locants.

- Substituents :

- Cyano group (-C≡N) : Positioned at carbon 4.

- Methylthio group (-S-CH$$_3$$) : Occupies carbon 5.

- Thioether-linked acetamide (-S-CH$$2$$-C(=O)-NH$$2$$) : Attached to carbon 3.

The numbering scheme and substituent prioritization follow IUPAC rules, where the sulfur atom in the isothiazole ring is assigned position 1, and the nitrogen occupies position 2. The acetamide side chain is treated as a sulfanyl (-S-) substituent connected to a secondary carbon bearing the amide group.

Structural Representation :

$$

\text{Isothiazole Ring: } \underset{1}{\text{S}} - \underset{2}{\text{N}} - \underset{3}{\text{C}}(-S-CH2-C(=O)-NH2) - \underset{4}{\text{C}}(≡N) - \underset{5}{\text{C}}(-S-CH_3)

$$

This nomenclature underscores the compound’s relationship to other isothiazole derivatives, such as antipsychotic drugs like ziprasidone (Geodon®), which also feature substituted isothiazole cores.

Historical Context of Isothiazole-Based Heterocyclic Compounds

Isothiazoles were first synthesized in 1956 via the oxidation of 5-amino-1,2-benzoisothiazole, marking the beginning of systematic exploration into their chemical and pharmacological properties. Key historical milestones include:

- 1950s–1970s : Early studies focused on synthetic methods, such as cycloaddition reactions and heterocyclic transformations, to generate diverse isothiazole derivatives.

- 1980s–2000s : The discovery of isothiazoles in antibiotics (e.g., cephalosporins) and antipsychotics (e.g., perospirone) spurred interest in their bioactivity.

- 21st Century : Advances in green chemistry enabled solvent-free syntheses of isothiazoles, including ammonium thiocyanate-mediated routes that could plausibly apply to the target compound.

The synthesis of acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- aligns with modern trends in structure-activity relationship (SAR) optimization, where electron-withdrawing groups (e.g., cyano) and sulfur-containing moieties are strategically incorporated to enhance biological interactions.

Significance of Thioether and Cyano Functional Groups in Medicinal Chemistry

Thioether Group (-S-CH$$_3$$)

- Electronic Effects : The methylthio group donates electron density via sulfur’s lone pairs, stabilizing the isothiazole ring’s aromatic system.

- Lipophilicity : Enhances membrane permeability, a critical factor in drug bioavailability.

- Metabolic Stability : Thioethers resist oxidative degradation compared to ethers, prolonging half-life in vivo.

Cyano Group (-C≡N)

- Electron-Withdrawing Nature : Polarizes the isothiazole ring, increasing reactivity toward nucleophilic attack at adjacent positions.

- Pharmacophore Role : Cyano groups often participate in hydrogen bonding with biological targets, improving binding affinity.

- Applications : Found in antiviral agents (e.g., remdesivir derivatives) and kinase inhibitors, highlighting its versatility.

Comparative Analysis of Functional Group Contributions :

| Functional Group | Role in Medicinal Chemistry | Example Drugs |

|---|---|---|

| Thioether | Lipophilicity, Stability | Penicillins |

| Cyano | Binding Affinity, Reactivity | Crizotinib |

The synergy between these groups in acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- suggests potential applications in antimicrobial or anticancer therapies, though specific biological data remain unexplored in public literature.

Properties

CAS No. |

24134-92-7 |

|---|---|

Molecular Formula |

C7H7N3OS3 |

Molecular Weight |

245.4 g/mol |

IUPAC Name |

2-[(4-cyano-5-methylsulfanyl-1,2-thiazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C7H7N3OS3/c1-12-7-4(2-8)6(10-14-7)13-3-5(9)11/h3H2,1H3,(H2,9,11) |

InChI Key |

YNUXXVYWLRMLJK-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C(=NS1)SCC(=O)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- typically involves multi-step organic reactions. One common method includes the reaction of 4-cyano-5-(methylthio)-3-isothiazole with acetamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The target compound’s isothiazole core distinguishes it from structurally related heterocycles such as 1,3,4-thiadiazoles (), triazino-indoles (), and pyridines (). Key differences include:

- Heterocyclic Core: Isothiazole (target) vs. thiadiazole () or triazino-indole (). The isothiazole’s sulfur and nitrogen atoms in adjacent positions confer distinct electronic properties compared to thiadiazoles, which may influence binding interactions in biological systems.

- Substituents: The target’s 4-cyano and 5-methylthio groups contrast with substituents like chlorobenzyl (e), bromophenyl (, ), or styryl (). The cyano group’s electron-withdrawing nature may enhance stability, while methylthio contributes to lipophilicity.

Physical Properties

A comparison of melting points and yields for select analogs reveals trends:

- Melting Points : Methylthio-substituted thiadiazoles (e.g., 5f) exhibit higher melting points (158–160°C) compared to benzylthio analogs (133–135°C), likely due to better molecular packing from smaller substituents .

- Yields : Benzylthio-substituted compounds (e.g., 5h, 88% yield) are synthesized more efficiently than ethylthio analogs (5g, 78%), suggesting steric or electronic effects during reactions .

Substituent Effects on Properties

- Thioether Linkages : Methylthio vs. ethylthio substituents influence lipophilicity; longer chains (e.g., benzylthio in 5h) decrease melting points but may enhance bioavailability .

Biological Activity

Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)-, commonly referred to as compound 24134-92-7, is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- is C7H7N3OS3, with a molecular weight of approximately 245.34 g/mol. The compound features a unique structural arrangement that includes:

- Isothiazole ring : Known for its reactivity and involvement in various biological processes.

- Cyano group : Contributes to the compound's ability to undergo hydrolysis and participate in nucleophilic substitution reactions.

- Thioether linkage : Enhances the compound's reactivity with electrophiles.

Table 1: Key Properties of Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)-

| Property | Value |

|---|---|

| Molecular Formula | C7H7N3OS3 |

| Molecular Weight | 245.34 g/mol |

| Boiling Point | 371.4 °C |

| Density | 1.52 g/cm³ |

| Refractive Index | 1.682 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

Antimicrobial Properties

Research indicates that Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- exhibits notable antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, making it a candidate for the development of new antimicrobial agents. The mechanism behind its antimicrobial action is believed to involve interference with bacterial metabolic pathways, although specific targets remain under investigation .

Enzyme Inhibition

The compound has also been identified as a potential inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in various pathological conditions including cancer. Inhibition of HO-1 may enhance the efficacy of certain cancer therapies by reducing tumor invasiveness and modulating the tumor microenvironment .

Case Study: HO-1 Inhibition

In a study evaluating several acetamide derivatives for their inhibitory effects on HO-1, Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- was highlighted for its potential as an anticancer agent. The study demonstrated that compounds with similar structures exhibited varying degrees of inhibition against HO-1, with some derivatives showing IC50 values below 8 μM .

Cytotoxicity and Selectivity

The cytotoxic effects of Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- have been evaluated in various cancer cell lines including U87MG (glioblastoma), DU145 (prostate), and A549 (lung). Results indicated that this compound could selectively inhibit tumor cell proliferation while sparing normal cells, suggesting a favorable therapeutic index .

The biological activity of Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- is primarily attributed to its ability to interact with biological macromolecules. The presence of the isothiazole moiety allows for nucleophilic attacks on electrophiles within cellular environments. Additionally, the cyano group can facilitate further chemical transformations that enhance the compound's bioactivity.

Interaction Studies

Studies focusing on the binding affinity of this compound to target enzymes and receptors reveal that it may influence their activity significantly. Understanding these interactions is crucial for optimizing the efficacy and specificity of this compound as a drug candidate .

Q & A

Q. What are the optimized synthetic routes for preparing 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with heterocyclic precursors like substituted isothiazoles. Key steps include:

- Thiol-alkylation : Reacting 4-cyano-5-(methylthio)-3-isothiazolethiol with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., triethylamine) .

- Optimization : Temperature (room temperature to 80°C) and solvent choice (DMF/water mixtures) are critical for minimizing side reactions. Reaction progress should be monitored via TLC (30% EtOAc/hexane) .

- Purification : Acidification followed by recrystallization in aqueous ethanol improves purity .

Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methylthio (-SCH₃), cyano (-CN), and acetamide (-NHCOCH₃) groups. Aromatic protons in the isothiazole ring appear as distinct signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₁N₃OS₃) and isotopic patterns .

- Infrared Spectroscopy (IR) : Peaks at ~2200 cm⁻¹ (CN stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How can researchers design structural analogs to investigate structure-activity relationships (SAR) for biological or catalytic applications?

- Methodological Answer :

- Substituent Variation : Replace methylthio (-SCH₃) with longer alkylthio chains (e.g., propylthio) or arylthio groups to study hydrophobicity effects. Modify the cyano group to carboxamide (-CONH₂) to alter electron-withdrawing properties .

- Scaffold Hybridization : Fuse the isothiazole ring with pyrimidine or thieno[3,2-d]pyrimidine systems to enhance π-stacking interactions in biological targets .

- Example : Analog synthesis may involve Suzuki-Miyaura coupling for aryl substitutions or Mitsunobu reactions for ether linkages .

Q. What strategies resolve contradictions in reported biological activity data for this compound and its derivatives?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent IC₅₀ protocols) to minimize variability. For example, discrepancies in cytotoxicity may arise from differences in cell permeability or metabolic stability .

- Substituent Analysis : Compare toxicity profiles of analogs. For instance, methylthio groups (LC₅₀ = 8.29 mg/L) are more toxic than octylthio derivatives (LC₅₀ = 49.66 mg/L) due to lipophilicity differences .

- Computational Modeling : Use molecular docking to predict binding affinities to targets like kinases or viral proteases, reconciling experimental vs. theoretical data .

Q. How do the methylthio and cyano substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Methylthio Group (-SCH₃) : Acts as a weak electron-donating group, stabilizing electrophilic aromatic substitution at the isothiazole ring. It can undergo oxidation to sulfoxide/sulfone derivatives, altering solubility .

- Cyano Group (-CN) : Strong electron-withdrawing effect activates the isothiazole ring toward nucleophilic attack (e.g., hydrolysis to amides under acidic conditions) .

- Reactivity Table :

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation (SCH₃) | H₂O₂, AcOH, 50°C | Sulfoxide (-SOCH₃) | |

| Nucleophilic Substitution | NaSH, DMSO, 80°C | Thiol (-SH) derivative |

Q. What in silico and in vitro approaches are recommended to elucidate the mechanism of action for this compound’s potential antiviral or anticancer activity?

- Methodological Answer :

- Molecular Dynamics Simulations : Model interactions with viral proteases (e.g., SARS-CoV-2 Mpro) or cancer targets (e.g., EGFR kinase) to identify binding hotspots .

- Kinase Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to screen against a panel of 50+ kinases, prioritizing hits with <100 nM IC₅₀ .

- Apoptosis Assays : Measure caspase-3/7 activation in treated cancer cells (e.g., MCF7) via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolyzed amides or oxidized thioethers) .

- Kinetic Analysis : Calculate half-life (t₁/₂) at each pH. For example, instability at pH <4 may correlate with protonation of the acetamide nitrogen, accelerating hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.